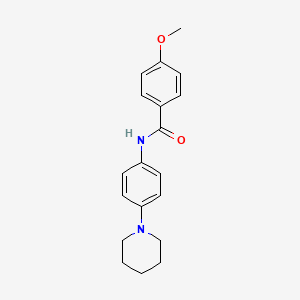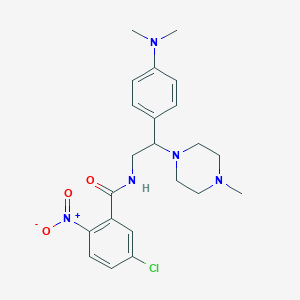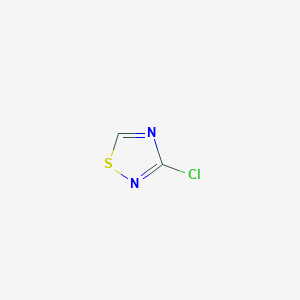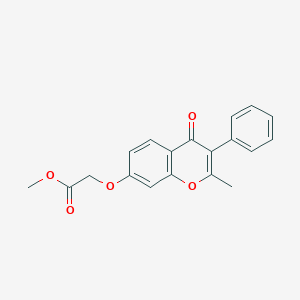![molecular formula C17H17F3N4 B2938749 N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-03-6](/img/structure/B2938749.png)
N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Molecular Structure Analysis
The molecular structure of PHTPP is represented by the formula C20H11F6N3O . The molecular weight is 423.31 . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a purine analog .Physical And Chemical Properties Analysis
PHTPP is a yellow to orange powder . It is soluble in DMSO to a concentration of 5 mg/mL when warmed . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives has been a subject of interest due to their potential biological and material applications. Studies have developed methods for synthesizing these compounds, including reactions of hydroxymethyl pyrazole derivatives with primary amines to yield various pyrazole derivatives. These compounds have been characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. The armed pyrazoles exhibit distinct crystallographic properties, and theoretical calculations have been performed to explore their physical and chemical properties (Titi et al., 2020).
Biological Activities
Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of new pyrazole and pyrazolopyrimidine derivatives has shown significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Rahmouni et al., 2014). Additionally, derivatives such as SCH 442416, based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor, offering insights into the design of pharmacological probes for studying this receptor (Kumar et al., 2011).
Corrosion Inhibition and Material Science
The corrosion inhibition and adsorption properties of pyrazolo[1,5-a]pyrimidin-7-amine derivatives on C-steel surfaces in acidic environments have been evaluated. These studies suggest that the synthesized compounds can effectively inhibit corrosion, potentially serving as corrosion inhibitors in various industrial applications (Abdel Hameed et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions of research involving PHTPP are likely to continue focusing on its role as a selective antagonist of ERβ . Given its selectivity, it may be used to further elucidate the distinct roles of ERα and ERβ in various biological processes and diseases . Additionally, the development of novel CDK2 inhibitors featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, similar to PHTPP, is an active area of research .
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c1-10(2)21-13-9-11(3)22-16-14(12-7-5-4-6-8-12)15(17(18,19)20)23-24(13)16/h4-10,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNSRFZVBVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)




![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)

![3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2938682.png)

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)
![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)